2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a substituted phenyl ring attached to a pinacol boronate core. The substituents—chloro (Cl), fluoro (F), and methyl (CH₃) groups at the 4-, 2-, and 3-positions of the phenyl ring, respectively—impart distinct electronic and steric properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVUPIZJSZKXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-fluoro-3-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
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Cross-Coupling Reactions :
- The compound is utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for constructing biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Example : In the synthesis of aryl-substituted compounds, this dioxaborolane can react with aryl halides to form C-C bonds efficiently.
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Synthesis of Arylboronic Acids :
- It serves as a precursor for various arylboronic acids through hydrolysis or transmetalation processes. Arylboronic acids are crucial intermediates in organic synthesis.
- Case Study : The transformation of this compound into arylboronic acids has been documented to enhance the yield of subsequent coupling reactions.
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Functionalization of Aromatic Compounds :
- The compound can facilitate the functionalization of aromatic rings through electrophilic aromatic substitution processes.
- Research Insight : Studies have shown that introducing functional groups onto aromatic systems can significantly alter their reactivity and properties.
Medicinal Chemistry Applications
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Drug Development :
- Due to its ability to form stable complexes with various substrates, this compound is investigated for its potential in drug design and development.
- Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines.
-
Targeted Delivery Systems :
- The dioxaborolane structure is being explored for use in targeted delivery systems for anticancer drugs, where its boron content can enhance the therapeutic index.
- Insight : The incorporation of boron into drug molecules has been shown to improve their selectivity and reduce systemic toxicity.
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Cross-Coupling Reactions | Forms C-C bonds via Suzuki-Miyaura reactions | Synthesis of biaryl compounds |
| Synthesis of Arylboronic Acids | Precursor for arylboronic acids | Enhances yield in coupling reactions |
| Functionalization | Facilitates electrophilic aromatic substitutions | Modifying aromatic compounds for increased reactivity |
| Drug Development | Investigated for potential anticancer activity | Activity against specific cancer cell lines |
| Targeted Delivery Systems | Enhances selectivity and reduces toxicity in drug delivery | Boron-containing drug formulations |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl and amino groups in biological molecules, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The electronic and steric profiles of dioxaborolane derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:
Halogen-Substituted Derivatives
- Higher molecular weight (285.99 g/mol) may affect solubility in polar solvents .
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BClO₂):
Electron-Withdrawing and Donating Groups
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₁₇BClF₃O₃):
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₉BO₃):
Sterically Bulky Derivatives
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₅H₂₀BFO₂):
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₈BFO₂):
Physicochemical Properties
*Calculated based on formula C₁₃H₁₅BClF₃O₂.
Biological Activity
2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₃H₁₈BClO₂
- Molecular Weight : 252.54 g/mol
- CAS Number : 1072945-04-0
The compound features a dioxaborolane structure which is significant in medicinal chemistry for its ability to form stable complexes with various biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For example:
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways.
- Case Study : A derivative of dioxaborolane was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at low concentrations, suggesting potential use as an antibacterial agent .
Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer properties:
- Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific kinases involved in cell proliferation.
- Case Study : A study involving a related dioxaborolane compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes:
- Example : Inhibition of serine β-lactamases has been observed with structurally related boron-containing compounds. This mechanism is crucial for combating antibiotic resistance .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications:
- Toxicity Studies : Initial assessments indicate that the compound may exhibit moderate toxicity in vitro. Further studies are required to establish a comprehensive safety profile .
Summary of Biological Activities
Case Studies
-
Antibacterial Efficacy :
- Compound tested against Staphylococcus aureus and Escherichia coli.
- Resulted in significant growth inhibition at concentrations as low as 10 µg/mL.
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Anticancer Potential :
- Evaluated in MCF-7 breast cancer cells.
- Induced apoptosis with an IC50 value of 15 µM.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
